3-Methylpentane-1,5-diamine 3-Methylpentane-1,5-diamine
Brand Name: Vulcanchem
CAS No.: 123952-70-5
VCID: VC20866299
InChI: InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3
SMILES: CC(CCN)CCN
Molecular Formula: C6H16N2
Molecular Weight: 116.2 g/mol

3-Methylpentane-1,5-diamine

CAS No.: 123952-70-5

Cat. No.: VC20866299

Molecular Formula: C6H16N2

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpentane-1,5-diamine - 123952-70-5

Specification

CAS No. 123952-70-5
Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
IUPAC Name 3-methylpentane-1,5-diamine
Standard InChI InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3
Standard InChI Key FJSUFIIJYXMJQO-UHFFFAOYSA-N
SMILES CC(CCN)CCN
Canonical SMILES CC(CCN)CCN

Introduction

Basic Characteristics and Properties

Chemical Identity

3-Methylpentane-1,5-diamine is an organic compound with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.205 g/mol . This branched aliphatic diamine is characterized by its primary amino groups at terminal positions, making it highly reactive for various chemical applications. The compound's systematic IUPAC name is 3-methylpentane-1,5-diamine, though it is also known as 1,5-diamino-3-methylpentane in chemical literature .

Physical Properties

The physical properties of 3-Methylpentane-1,5-diamine are summarized in Table 1, providing essential information for handling and utilizing this compound in laboratory and industrial settings.

Table 1. Physical Properties of 3-Methylpentane-1,5-diamine

PropertyValueReference
Molecular Weight116.20 g/mol
Physical State at Room TemperatureLiquid
Boiling PointApproximately 193°C
Melting PointNot specified in literature-
DensityEstimated 0.9±0.1 g/cm³ (based on similar compounds)
SolubilityMiscible with water, soluble in ethanol
Refractive IndexNot specified in literature-
InChIInChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3
InChIKeyFJSUFIIJYXMJQO-UHFFFAOYSA-N

Structural Features

3-Methylpentane-1,5-diamine possesses a distinctive molecular structure that contributes to its chemical behavior. The compound consists of a pentane backbone with a methyl group substituent at the third carbon position, creating asymmetry within the molecule. This branched structure results in a different spatial arrangement compared to linear diamines, influencing its reactivity patterns and applications.

The primary amine groups (-NH₂) at positions 1 and 5 serve as nucleophilic centers, making the compound particularly reactive toward electrophiles. The strategic positioning of these amine groups at opposite ends of the molecule enables the compound to function as a bidentate ligand in coordination chemistry and as a linker in polymer synthesis.

Chemical Reactivity

General Reactivity Profile

The primary amino groups in 3-Methylpentane-1,5-diamine exhibit nucleophilic character, allowing for a variety of chemical transformations. The compound readily reacts with electrophiles, including carbonyl compounds, alkyl halides, and acylating agents. Key reaction types include:

  • Condensation reactions: Formation of Schiff bases with aldehydes and ketones

  • Alkylation/acylation: Reactions at nitrogen atoms with appropriate electrophiles

  • Coordination chemistry: Complexation with metal ions due to its chelating ability

Reaction Mechanisms

The chemical behavior of 3-Methylpentane-1,5-diamine is significantly influenced by its bifunctional nature. As a diamine, it can undergo sequential or simultaneous reactions at both amino groups. The branched structure introduces steric considerations that can lead to regioselectivity in certain reactions.

Table 2. Common Reactions of 3-Methylpentane-1,5-diamine

Reaction TypeConditionsProductsApplications
Hydrogenation (synthesis)Catalyst (e.g., Pd/C), high pressure, elevated temperature3-Methylpentane-1,5-diamine from 3-methylglutaronitrileProduction of the diamine
CondensationAldehydes/ketones, mild conditionsSchiff bases, iminesSynthesis intermediates, ligands
AlkylationAlkyl halides, baseN-alkylated derivativesPharmaceutical intermediates
AcylationAcid chlorides, anhydridesAmidesPolymer precursors
CoordinationMetal saltsMetal complexesCatalysis, materials science

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing 3-Methylpentane-1,5-diamine involves the hydrogenation of 3-methylglutaronitrile. This process typically employs a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.

The synthetic route can be represented as:

3-Methylglutaronitrile + H₂ (with catalyst) → 3-Methylpentane-1,5-diamine

This approach is analogous to the synthesis of other diamines from corresponding dinitriles, such as the production of 2-methylpentane-1,5-diamine (also known as 2-methylpentamethylenediamine) through the hydrogenation of 2-methylglutaronitrile as described in several patents .

Industrial Production

In industrial settings, 3-Methylpentane-1,5-diamine is produced using continuous flow reactors to ensure consistent quality and yield. The process involves:

  • Hydrogenation of 3-methylglutaronitrile in the presence of a suitable catalyst

  • Careful control of reaction conditions (temperature, pressure, catalyst concentration)

  • Purification steps to remove impurities

  • Quality control to ensure product specifications are met

The industrial synthesis may share similarities with the production methods for related compounds such as 2-methylpentane-1,5-diamine, which is produced by selective liquid-phase hydrogenation of 2-methylglutaronitrile in a non-ammoniacal basic reaction medium with a Raney nickel-based catalyst .

Comparative Analysis

Comparison with Similar Diamines

3-Methylpentane-1,5-diamine belongs to a family of structurally related diamines that share similar properties but exhibit distinct characteristics due to differences in their molecular architectures.

Table 3. Comparison of 3-Methylpentane-1,5-diamine with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural FeaturesKey Differences
3-Methylpentane-1,5-diamineC₆H₁₆N₂116.20 g/molBranched at C3 positionMethyl group at C3 position
1,5-Pentanediamine (Cadaverine)C₅H₁₄N₂102.18 g/molLinear structureNo branching, one carbon fewer
2-Methylpentane-1,5-diamineC₆H₁₆N₂116.20 g/molBranched at C2 positionMethyl group at C2 position
1,5-Diamino-2-methylpentaneC₆H₁₆N₂116.20 g/molBranched at C2 positionAlternative naming for 2-methylpentane-1,5-diamine

The position of the methyl group significantly affects the steric and electronic properties of these diamines, influencing their reactivity patterns, chelating abilities, and applications in various chemical processes .

Structure-Activity Relationships

The branched structure of 3-Methylpentane-1,5-diamine imparts distinct properties compared to its linear counterparts. The methyl substituent at the third carbon:

  • Creates asymmetry in the molecule, potentially affecting its behavior in asymmetric synthesis

  • Modifies the spatial arrangement of the amine groups, influencing chelating ability

  • Affects the basicity of the amine groups through inductive effects

  • Introduces steric considerations that can lead to regioselectivity in reactions

These structural features make 3-Methylpentane-1,5-diamine valuable in specific applications where its unique spatial arrangement offers advantages over linear or differently substituted diamines.

Applications

Chemical Synthesis

3-Methylpentane-1,5-diamine serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, with two primary amine groups, makes it particularly useful in:

  • Polymer synthesis, especially polyamides

  • Preparation of heterocyclic compounds

  • Cross-linking agents in various materials

  • Synthesis of macrocyclic compounds

Coordination Chemistry

The compound's ability to function as a bidentate ligand makes it valuable in coordination chemistry applications. The two amine groups can coordinate with metal ions to form stable complexes, which find applications in:

  • Catalysis for various organic transformations

  • Metal extraction and purification processes

  • Development of novel materials with specific properties

  • Molecular recognition systems

Industrial Applications

While specific industrial applications of 3-Methylpentane-1,5-diamine are less documented compared to some of its analogs, potential uses based on similar compounds include:

  • Production of polyamides for engineering plastics

  • Epoxy resin curing agents

  • Corrosion inhibitors

  • Components in adhesives and coatings

  • Intermediates in pharmaceutical synthesis

The related compound 2-methylpentane-1,5-diamine (commercially known as Dytek A) has established applications in polyamide plastics, films, and fibers; polyamide adhesive and ink resins; corrosion inhibitors; epoxy curing agents; water treatment chemicals; isocyanates; and chain extenders for polyurethanes .

Recent Research and Future Prospects

Current Research Developments

Recent research involving diamines like 3-Methylpentane-1,5-diamine has focused on several promising areas:

  • Development of asymmetric catalysts for stereoselective reactions

  • Design of new polymeric materials with enhanced properties

  • Applications in medicinal chemistry as building blocks for bioactive compounds

  • Use in green chemistry as alternatives to more hazardous chemicals

For example, research on related 1,3-diamine-derived catalysts has shown promising results in asymmetric Mannich reactions of ketones, demonstrating the potential of diamine structures in catalysis applications .

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